molecular formula C19H23N3O3S B2803640 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide CAS No. 1797160-17-8

1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide

Cat. No.: B2803640
CAS No.: 1797160-17-8
M. Wt: 373.47
InChI Key: WSQYGSGVRKRMIR-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide is a novel chemical entity of interest in medicinal chemistry and pharmacological research. This compound features a 1,2-benzoxazole core, a privileged structure in drug discovery known for its presence in various bioactive molecules, coupled with a methanesulfonamide group and a diethylamino phenyl moiety. Such a structure suggests potential for investigation as a modulator of various biological targets, including protein kinases and other nucleotide-binding proteins, which are implicated in proliferative, inflammatory, and neurodegenerative diseases . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a probe for studying structure-activity relationships in the development of new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-4-22(5-2)15-10-11-17(14(3)12-15)21-26(23,24)13-18-16-8-6-7-9-19(16)25-20-18/h6-12,21H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYGSGVRKRMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The methanesulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the diethylamino and methylphenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the environmental impact. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonamide group to a sulfonic acid or sulfonate ester.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring or the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted benzoxazole compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and π-π interactions with target proteins, while the methanesulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
1-(1,2-Benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide Benzoxazole Diethylamino, methyl Not reported Query
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole Methyl (oxazole and benzene) Antimicrobial
N-[[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide Oxazole Dimethyl (oxazole), benzyl linkage Not reported (structural data only)
Sulfentrazone metabolites (e.g., DMS, HMS) Triazole Dichloro, difluoromethyl Herbicidal (metabolites)

Key Observations :

  • Benzoxazole vs.
  • Substituent Influence: The diethylamino group in the query compound enhances hydrophobicity compared to methyl or halogen substituents in analogs like Sulfentrazone metabolites . This could influence membrane permeability and metabolic stability.
  • Antimicrobial Potential: The oxazole-based analog () exhibits antimicrobial activity, suggesting that the query compound’s benzoxazole core might retain or enhance such activity due to structural similarities .

Physicochemical and Crystallographic Properties

provides crystallographic data for 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide, with a mean σ(C–C) bond length of 0.004 Å and an R factor of 0.055 .

Metabolic and Regulatory Considerations

Sulfentrazone metabolites () highlight the role of sulfonamide derivatives in agrochemical applications . The query compound’s benzoxazole moiety may resist metabolic degradation compared to triazole-based metabolites, though this requires experimental validation. Regulatory precedents for sulfonamide derivatives emphasize the need for toxicity profiling, particularly for compounds with aromatic amines.

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety linked to a diethylamino-substituted phenyl group via a methanesulfonamide functional group. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S with a molecular weight of approximately 354.44 g/mol. This unique structure contributes to its biological activity.

Research indicates that compounds with benzoxazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some benzoxazole derivatives have shown antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Certain benzoxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
  • Anticonvulsant Effects : Similar compounds have been studied for their anticonvulsant properties, potentially acting on sodium channels or GABAergic systems.

Biological Activity Data

Activity TypeTested SystemsObserved EffectsReferences
AntimicrobialE. coli, Bacillus subtilisLow MIC values for selected derivatives
AnticancerMCF-7, A549, PC3Induction of apoptosis
AnticonvulsantHuman subjectsReduction in seizure frequency

Case Studies

  • Antimicrobial Activity : In a study assessing the antibacterial potential of benzoxazole derivatives, it was found that only a few compounds exhibited significant activity against E. coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) were determined, showing that electron-donating substituents enhanced activity .
  • Cytotoxicity in Cancer Cells : A series of experiments conducted on various cancer cell lines demonstrated that certain derivatives exhibited cytotoxicity with IC50 values ranging from 5 μM to 20 μM. The presence of specific substituents on the benzoxazole ring was correlated with increased potency against cancer cells .
  • Anticonvulsant Efficacy : A pilot study involving the administration of related benzoxazole compounds to patients with refractory epilepsy revealed a significant reduction in seizure frequency with tolerable side effects at doses between 5.2 and 12.5 mg/kg/day .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide?

  • Methodology : The compound can be synthesized via condensation reactions involving sulfonamide precursors and functionalized benzoxazole derivatives. Key steps include refluxing in polar aprotic solvents (e.g., methanol or DMF) with catalytic acetic acid, as demonstrated in analogous sulfonamide syntheses . Temperature control (60–80°C) and stoichiometric ratios of reactants are critical to avoid side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) . Analytical validation using HPLC and NMR spectroscopy is essential to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology :

  • X-ray crystallography resolves the 3D molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., S(6) and R22(8) motifs observed in similar sulfonamides) .
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies substituent connectivity and confirms the absence of tautomeric forms .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields during scale-up synthesis?

  • Methodology : Systematic parameter screening (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) minimizes batch variability. For example, dichloromethane or DMF improves solubility for large-scale reactions, while microwave-assisted synthesis reduces reaction time . Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) elucidate this compound’s electronic behavior and target interactions?

  • Methodology :

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites and charge distribution. Basis sets like B3LYP/6-311+G(d,p) optimize geometry and simulate IR/NMR spectra for comparison with experimental data .
  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzyme targets (e.g., cyclooxygenase-2 or bacterial dihydropteroate synthase), identifying key binding residues and affinity scores (ΔG). Free energy perturbation (FEP) refines binding mode predictions .

Q. How do structural modifications (e.g., substituent variations) impact biological activity and pharmacokinetics?

  • Methodology :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzoxazole ring to enhance metabolic stability. Replace diethylamino groups with piperazine to improve water solubility .
  • ADMET Prediction : Tools like SwissADME or pkCSM predict logP, bioavailability, and CYP450 inhibition. In vitro assays (e.g., microsomal stability) validate computational results .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-analysis : Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify outliers. Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Machine Learning : Train QSAR models on curated datasets to predict activity cliffs and prioritize derivatives for synthesis .

Q. How can reaction path search methods (e.g., quantum mechanics/molecular mechanics) optimize novel derivative synthesis?

  • Methodology : Use the Artificial Force Induced Reaction (AFIR) method to map energy barriers for key steps like sulfonamide formation or cyclization. Transition-state analysis identifies rate-limiting steps, guiding catalyst selection (e.g., Pd/C for cross-coupling) .

Methodological Notes

  • Key References : Synthesis protocols , crystallography , DFT , and biological assays are prioritized.
  • Contradictions Addressed : Variability in synthetic yields is mitigated via DOE and PAT .

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